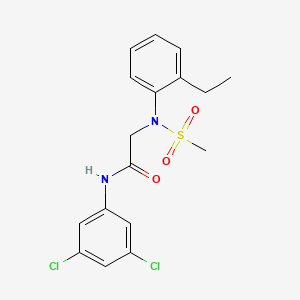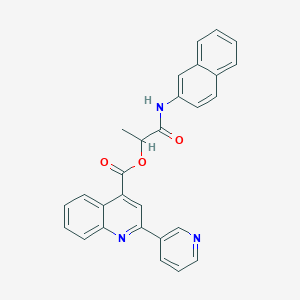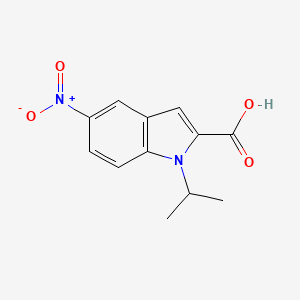![molecular formula C23H26N6O2 B12499308 (4-methylphenyl)[7'-(3-propyl-1,2,4-oxadiazol-5-yl)-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-a]pyridin]-1-yl]methanone](/img/structure/B12499308.png)
(4-methylphenyl)[7'-(3-propyl-1,2,4-oxadiazol-5-yl)-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-a]pyridin]-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-METHYLBENZOYL)-7-(3-PROPYL-1,2,4-OXADIAZOL-5-YL)-2H-SPIRO[[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-3,4’-PIPERIDINE] is a complex organic compound featuring multiple functional groups, including a benzoyl group, an oxadiazole ring, a triazolopyridine core, and a piperidine ring
Preparation Methods
The synthesis of 1’-(4-METHYLBENZOYL)-7-(3-PROPYL-1,2,4-OXADIAZOL-5-YL)-2H-SPIRO[[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-3,4’-PIPERIDINE] typically involves multi-step organic reactionsIndustrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and specific solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized under strong oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. .
Scientific Research Applications
1’-(4-METHYLBENZOYL)-7-(3-PROPYL-1,2,4-OXADIAZOL-5-YL)-2H-SPIRO[[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-3,4’-PIPERIDINE] has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Chemical Research: Utilized as a building block for the synthesis of more complex molecules in organic synthesis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, potentially including enzymes or receptors. The oxadiazole and triazolopyridine moieties may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects. Detailed studies on its molecular interactions and pathways are necessary to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar compounds include other oxadiazole and triazolopyridine derivatives. Compared to these, 1’-(4-METHYLBENZOYL)-7-(3-PROPYL-1,2,4-OXADIAZOL-5-YL)-2H-SPIRO[[1,2,4]TRIAZOLO[4,3-A]PYRIDINE-3,4’-PIPERIDINE] is unique due to its spiro linkage and the specific arrangement of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- 1,2,4-Oxadiazole derivatives
- Triazolopyridine derivatives .
Properties
Molecular Formula |
C23H26N6O2 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(4-methylphenyl)-[7-(3-propyl-1,2,4-oxadiazol-5-yl)spiro[2H-[1,2,4]triazolo[4,3-a]pyridine-3,4'-piperidine]-1'-yl]methanone |
InChI |
InChI=1S/C23H26N6O2/c1-3-4-19-24-21(31-26-19)18-9-12-29-20(15-18)25-27-23(29)10-13-28(14-11-23)22(30)17-7-5-16(2)6-8-17/h5-9,12,15,27H,3-4,10-11,13-14H2,1-2H3 |
InChI Key |
RGRGVJKLSPWKOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC3=NNC4(N3C=C2)CCN(CC4)C(=O)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12499229.png)


methanone](/img/structure/B12499243.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12499248.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 3,5-dimethoxybenzoate](/img/structure/B12499253.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dichlorophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12499273.png)
![N-(3-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12499285.png)
![Methyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499286.png)



![7-benzyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12499307.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide](/img/structure/B12499311.png)
